

Spectroscopic Analysis of Methyl Salicylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl salicylate

Cat. No.: B3029532

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Introduction

Methyl salicylate ($C_8H_8O_3$), the methyl ester of salicylic acid, is a naturally occurring organic compound widely used in pharmaceuticals for its analgesic and anti-inflammatory properties, as well as in the food and cosmetic industries for its characteristic wintergreen scent. A thorough understanding of its molecular structure and purity is paramount for its application, particularly in drug development. Spectroscopic analysis provides a powerful suite of tools for the qualitative and quantitative characterization of **methyl salicylate**. This guide offers an in-depth overview of the core spectroscopic techniques used to analyze this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data, and visual workflows are provided to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the molecular structure of **methyl salicylate** by providing detailed information about the chemical environment of its hydrogen (1H) and carbon (^{13}C) atoms.

1H NMR Spectroscopy

Proton NMR (1H NMR) spectroscopy of **methyl salicylate** reveals six distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The spectrum is

typically recorded in a deuterated solvent such as chloroform-d (CDCl_3) with tetramethylsilane (TMS) as an internal standard (0.0 ppm).[\[1\]](#)[\[2\]](#)

Table 1: ^1H NMR Spectroscopic Data for **Methyl Salicylate** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.74	Singlet	1H	Ar-OH
7.81	Doublet	1H	Ar-H6
7.43	Triplet	1H	Ar-H4
6.97	Doublet	1H	Ar-H3
6.85	Triplet	1H	Ar-H5
3.93	Singlet	3H	-OCH ₃

Data sourced from multiple references to provide a representative dataset.[\[3\]](#)[\[4\]](#)[\[5\]](#)

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) spectroscopy identifies the eight non-equivalent carbon atoms in the **methyl salicylate** molecule.

Table 2: ^{13}C NMR Spectroscopic Data for **Methyl Salicylate** in CDCl_3

Chemical Shift (δ) ppm	Assignment
170.5	C=O (Ester)
161.5	C-OH
135.8	Ar-C4
130.0	Ar-C6
119.0	Ar-C5
117.7	Ar-C3
112.5	Ar-C1
52.3	-OCH ₃

Data sourced from multiple references to provide a representative dataset.[\[2\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation

- Accurately weigh approximately 10-20 mg of the **methyl salicylate** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.
- Transfer the solution to a 5 mm NMR tube.

1.3.2. Data Acquisition

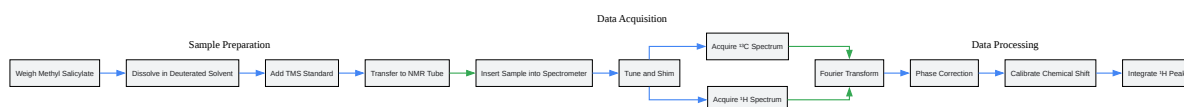
- Insert the NMR tube into the spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire the ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C .

1.3.3. Data Processing

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different types of protons.

Experimental Workflow: NMR Analysis



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A streamlined workflow for NMR analysis of **methyl salicylate**.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **methyl salicylate** shows

characteristic absorption bands corresponding to its hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Key IR Absorption Bands for **Methyl Salicylate**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3185 - 3200	O-H stretch (broad)	Phenolic -OH
2955	C-H stretch	sp ³ C-H (methyl)
1674 - 1680	C=O stretch	Ester Carbonyl
1585 - 1614	C=C stretch	Aromatic Ring
1250 - 1300	C-O stretch	Ester
1100 - 1150	C-O stretch	Phenolic

Data compiled from multiple sources.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol for IR Spectroscopy

2.1.1. Sample Preparation (Liquid Film Method)

- Place a drop of neat **methyl salicylate** onto the surface of a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first, spreading the liquid into a thin film.
- Mount the salt plates in the spectrometer's sample holder.

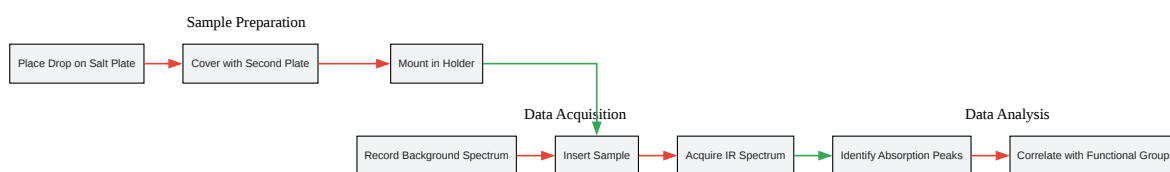
2.1.2. Data Acquisition

- Record a background spectrum of the empty spectrometer.
- Place the sample in the spectrometer.
- Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

2.1.3. Data Analysis

- Identify the major absorption peaks in the spectrum.
- Correlate the observed peak positions with known functional group absorption frequencies to confirm the structure of **methyl salicylate**.

Experimental Workflow: IR Analysis



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Workflow for Infrared (IR) spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of **methyl salicylate**. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion and fragment ions are detected.

Table 4: Major Fragments in the Mass Spectrum of **Methyl Salicylate**

m/z	Ion
152	[M] ⁺ (Molecular Ion)
121	[M - OCH ₃] ⁺
120	[M - CH ₃ OH] ⁺
92	[C ₆ H ₄ O] ⁺

Data sourced from multiple references.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates the components of a mixture before they are introduced into the mass spectrometer.

3.1.1. Sample Preparation

- Prepare a dilute solution of **methyl salicylate** in a volatile organic solvent (e.g., dichloromethane or methanol).[\[18\]](#)

3.1.2. Data Acquisition

- Inject a small volume (typically 1 μL) of the sample solution into the GC inlet.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where separation occurs based on boiling point and polarity.
- The separated components elute from the column and enter the mass spectrometer.
- The molecules are ionized (e.g., by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

3.1.3. Data Analysis

- The GC chromatogram shows peaks corresponding to each separated component.
- The mass spectrum of the peak corresponding to **methyl salicylate** can be compared to a library of known spectra for identification.
- The fragmentation pattern provides structural information.

Experimental Workflow: GC-MS Analysis



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General workflow for GC-MS analysis of **methyl salicylate**.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For **methyl salicylate**, the absorption is due to electronic transitions within the aromatic ring and carbonyl group.

Table 5: UV-Vis Absorption Maxima for **Methyl Salicylate**

Wavelength (λ_{max})	Solvent
~237 nm	Methanol : Acetonitrile (80:20)
~303-310 nm	Various

Data compiled from multiple sources.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Experimental Protocol for UV-Vis Spectroscopy

4.1.1. Sample Preparation

- Prepare a stock solution of **methyl salicylate** of a known concentration in a suitable solvent (e.g., methanol or ethanol).
- Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

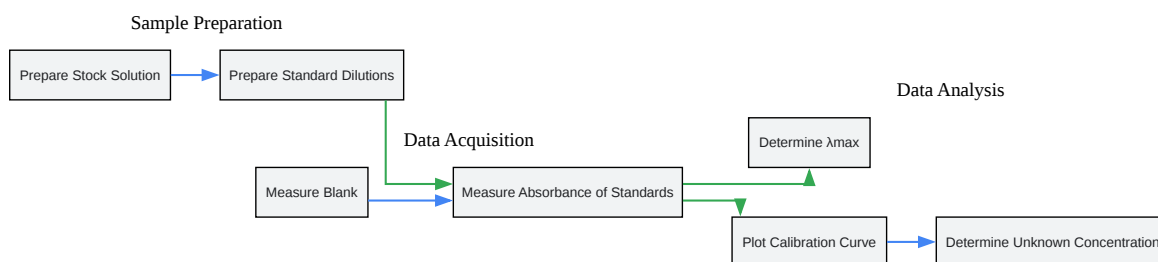
4.1.2. Data Acquisition

- Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Set the wavelength range for scanning (e.g., 200-400 nm).
- Fill a cuvette with the solvent to be used as a blank and measure the baseline.
- Rinse the cuvette with one of the standard solutions and then fill it with that solution.
- Measure the absorbance of the standard solution.
- Repeat for all standard solutions.

4.1.3. Data Analysis

- Plot a calibration curve of absorbance versus concentration for the standard solutions.
- The wavelength of maximum absorbance (λ_{max}) can be determined from the spectrum of one of the standard solutions.
- The concentration of an unknown sample of **methyl salicylate** can be determined by measuring its absorbance and using the calibration curve.

Experimental Workflow: UV-Vis Analysis



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Workflow for quantitative UV-Vis analysis of **methyl salicylate**.

Conclusion

The spectroscopic techniques outlined in this guide provide a comprehensive framework for the analysis of **methyl salicylate**. From the detailed structural elucidation afforded by NMR to the functional group identification by IR, molecular weight determination by MS, and quantitative analysis by UV-Vis, these methods are essential for ensuring the identity, purity, and quality of **methyl salicylate** in research, development, and commercial applications. The provided protocols and data serve as a valuable resource for scientists and professionals in the field.

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